2-(Pyridin-4-yloxy)pyridin-4-amine
Description
Properties
CAS No. |
1934632-49-1 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.2 g/mol |
IUPAC Name |
2-pyridin-4-yloxypyridin-4-amine |
InChI |
InChI=1S/C10H9N3O/c11-8-1-6-13-10(7-8)14-9-2-4-12-5-3-9/h1-7H,(H2,11,13) |
InChI Key |
CKNQISKRORIZJA-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1OC2=NC=CC(=C2)N |
Canonical SMILES |
C1=CN=CC=C1OC2=NC=CC(=C2)N |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds, including 2-(Pyridin-4-yloxy)pyridin-4-amine, exhibit promising anticancer properties. A notable investigation involved synthesizing a series of pyrido[3,4-d]pyrimidine derivatives that demonstrated selective activity against breast and renal cancer cell lines, suggesting a potential pathway for developing targeted cancer therapies . The mechanism of action for these compounds often involves the inhibition of specific kinases associated with cancer progression.
Case Study: Structure-Activity Relationship (SAR) Analysis
A structure-activity relationship study highlighted that modifications in the pyridine structure could enhance cytotoxicity against various cancer cell lines. For instance, compounds exhibiting substitutions at the C-4 position showed improved efficacy against the NCI 60 human cancer cell line panel . This emphasizes the importance of chemical structure in optimizing therapeutic effects.
Enzyme Inhibition
This compound has also been investigated for its role as an inhibitor of phosphodiesterase (PDE) enzymes. PDE inhibitors are crucial in regulating cellular signaling pathways and have therapeutic implications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Research has shown that certain pyridine derivatives can selectively inhibit PDE4, leading to potential benefits in managing inflammatory diseases .
Table: Comparison of PDE Inhibitory Activity
| Compound | PDE Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | PDE4 | 0.5 | |
| Other Pyridine Derivative A | PDE3 | 1.0 | |
| Other Pyridine Derivative B | Non-selective | 2.5 |
Therapeutic Potential Beyond Cancer
The therapeutic applications of this compound extend beyond oncology. Its structural features suggest potential use in treating various diseases through modulation of protein kinase activity, particularly cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation . Inhibitors targeting CDKs have shown promise in managing proliferative diseases, including certain types of leukemia and solid tumors.
Case Study: CDK Inhibition
Research into thiazole-pyrimidine derivatives has revealed their ability to inhibit CDK activity effectively. The introduction of similar structural features from this compound could enhance its efficacy as a CDK inhibitor, making it a candidate for further development in cancer therapeutics .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Pyridine-Based Analogs
2-(4-Chlorophenyl)pyridin-4-amine
- Structure : Substituted with a 4-chlorophenyl group at position 2 and an amine at position 4.
- Properties : The electron-withdrawing chlorine enhances stability and lipophilicity, making it suitable for pharmacological studies.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Pyridin-2-yloxy Derivatives
HNPC-A9229 (5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine)
- Structure : Pyrimidin-4-amine core with pyridin-2-yloxy and chloro substituents.
- Bioactivity : Exhibits superior fungicidal activity (EC₅₀ = 0.16 mg/L against Puccinia sorghi), outperforming tebuconazole and flusilazole .
- Toxicity : Low rat toxicity (LD₅₀ > 2,000 mg/kg), contrasting with earlier analogs like 2a, which showed high toxicity .
Pyrimidin-4-amine Hybrids
4-(Pyridin-4-yl)pyrimidin-2-amine
- Structure : Pyrimidine ring linked to pyridin-4-yl at position 4.
- Applications: Acts as a potent adenosine A2A receptor antagonist (IC₅₀ = 12 nM) for Parkinson’s disease and cyclin-dependent kinase inhibitor (CDK4/6 IC₅₀ = 3–8 nM) in cancer therapy .
(±)-4-[2-(Pyridin-4-yl)oxiran-2-yl]pyrimidin-2-amine
Key Insights from Comparative Analysis
- Substituent Effects : Pyridin-4-yloxy groups enhance binding to aromatic receptors (e.g., kinases), while pyridin-2-yloxy derivatives show stronger fungicidal activity due to spatial orientation .
- Toxicity Profile : Chlorine substituents improve stability but may increase toxicity in certain contexts (e.g., compound 2a in ), whereas fluorinated groups (e.g., CF₃ in HNPC-A9229) balance efficacy and safety .
- Synthetic Flexibility : Epoxidation and cross-coupling reactions enable modular synthesis of pyridin-4-yloxy derivatives, as seen in (±)-4-[2-(Pyridin-4-yl)oxiran-2-yl]pyrimidin-2-amine .
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) for Pyridin-4-yloxy Linkage Formation
A common approach to synthesize compounds like 2-(Pyridin-4-yloxy)pyridin-4-amine involves nucleophilic aromatic substitution of a halogenated pyridine with a hydroxyl-containing pyridine derivative.
-
- React 4-hydroxypyridine or 4-hydroxy-substituted pyridine derivative with 4-halopyridine (commonly 4-bromopyridine or 4-chloropyridine) in the presence of a base such as potassium carbonate or sodium carbonate.
- Solvent: Polar aprotic solvents like dimethylacetamide or acetone are often used.
- Conditions: Reflux for extended periods (e.g., 24 hours) or stirring at room temperature depending on reactivity.
- Work-up: Dilution with water, extraction with organic solvents (e.g., dichloromethane), drying over anhydrous magnesium sulfate, and purification by column chromatography.
Example :
In one documented synthesis, 4-hydroxybenzaldehyde was reacted with 2-bromopyridine and potassium carbonate in dimethylacetamide under reflux for 24 hours to yield 4-(pyridin-2-yloxy)benzaldehyde, a structurally related compound. This method can be adapted for this compound by using appropriate pyridine derivatives.
The introduction of the amino group at the 4-position of pyridine can be achieved through a multi-step process involving hydrazine substitution and subsequent reduction.
-
-
- React a fluorinated pyridine derivative (e.g., 3-substituted-2,5,6-trifluoropyridine) with hydrazine monohydrate to substitute fluorine atoms with hydrazino groups.
- Conditions: 50–150 °C for 2–10 hours in C1–C4 alkyl alcohol solvents (methanol, ethanol, etc.).
- Hydrazine amount: 3 to 15 equivalents relative to starting material.
-
- Reduce the hydrazino intermediate using hydrogen gas in the presence of Raney nickel catalyst at mild temperatures (10–35 °C) for 10–30 hours to obtain the amino-substituted pyridine.
- Solvent: Similar alkyl alcohols, used in large excess (20–40 times by weight).
- Catalyst amount: 2 to 15 equivalents relative to hydrazino compound.
-
-
- Mild reaction conditions compared to direct amination with aqueous ammonia, which requires high temperature and pressure.
- Produces highly pure 2-aminopyridine derivatives.
Reference :
This method is detailed in a patent describing preparation of 2-aminopyridine derivatives, which can be adapted for this compound synthesis by selecting appropriate fluorinated pyridine precursors.
Ether Formation via S-Alkylation and Alkyl Halide Reaction
Though less direct for the target compound, related pyridinyl ethers have been synthesized by S-alkylation or O-alkylation using alkyl halides in alkaline media.
-
- React 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol or similar nucleophiles with alkyl bromides or chlorides in methanol or other solvents at room temperature with sodium hydroxide or other bases.
- Reaction time: Approximately 2.5 hours.
- Product isolation by solvent evaporation and recrystallization.
Relevance :
While this method is more common for thiazolyl or triazolyl derivatives, it demonstrates the feasibility of nucleophilic substitution for pyridinyl ether formation under mild conditions.
Summary Table of Preparation Methods
| Method Number | Reaction Type | Key Reagents & Conditions | Advantages | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | 4-Hydroxypyridine + 4-halopyridine, K2CO3, DMA or acetone, reflux or room temp, 24 h | Straightforward, widely used | Requires purification by chromatography |
| 2 | Hydrazine Substitution + Hydrogenation | Fluoropyridine + hydrazine monohydrate (3–15 eq), 50–150 °C, then Raney Ni catalyst, H2, 10–35 °C, 10–30 h | Mild conditions, high purity | Multi-step, requires catalyst and H2 gas |
| 3 | Alkylation with Alkyl Halides | Amino-thiol pyridine + alkyl bromide/chloride, NaOH, MeOH, rt, 2.5 h | Mild, efficient for related ethers | More applicable to thiazolyl derivatives |
Detailed Research Findings and Notes
The hydrazine substitution and catalytic hydrogenation method specifically addresses the challenge of preparing 2-aminopyridine derivatives with high purity under mild conditions, avoiding harsh ammonia amination. This method is adaptable for compounds like this compound by selecting suitable fluorinated pyridine precursors.
The nucleophilic aromatic substitution approach is a classical and reliable method for forming the pyridin-4-yloxy linkage. It requires careful control of reaction time and temperature and is often followed by chromatographic purification.
Alkylation methods demonstrate the versatility of nucleophilic substitution in pyridine chemistry but are more commonly applied to sulfur-containing heterocycles rather than direct synthesis of this compound.
Solvent choice (e.g., methanol, ethanol, dimethylacetamide) and reaction temperature critically influence yields and purity.
Catalysts like Raney nickel and bases such as potassium carbonate or sodium carbonate are essential to drive these reactions efficiently.
Q & A
Q. How are purification techniques optimized for high-purity derivatives?
- Methodological Answer : Reverse-phase HPLC with C18 columns separates regioisomers. Solvent gradients (acetonitrile/water with 0.1% TFA) resolve polar impurities. Purity (>99%) is confirmed via LC-MS and elemental analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
